molecular formula C25H42O4 B13854074 2-Methyl Lactaldehyde Diethyl Acetal

2-Methyl Lactaldehyde Diethyl Acetal

Cat. No.: B13854074
M. Wt: 406.6 g/mol
InChI Key: ZHUOOEGSSFNTNP-QYWOPIHZSA-N
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Description

2-Methyl Lactaldehyde Diethyl Acetal is an organic compound that belongs to the class of acetals. Acetals are formed from the reaction of an aldehyde or ketone with an alcohol in the presence of an acid catalyst. This compound is particularly interesting due to its stability and reactivity, making it useful in various chemical processes and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Methyl Lactaldehyde Diethyl Acetal typically involves the reaction of 2-methyl lactaldehyde with ethanol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with another molecule of ethanol to form the acetal. The reaction conditions often require the removal of water to drive the equilibrium towards the formation of the acetal .

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved using continuous flow reactors where the aldehyde and alcohol are continuously fed into the reactor along with the acid catalyst. The reaction mixture is then subjected to distillation to remove water and isolate the desired acetal product .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl Lactaldehyde Diethyl Acetal can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methyl Lactaldehyde Diethyl Acetal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl Lactaldehyde Diethyl Acetal involves its ability to form stable acetal linkages, which protect reactive aldehyde or ketone groups from unwanted reactions. This stability is due to the tetrahedral geometry of the acetal carbon, which is less reactive compared to the planar geometry of the carbonyl carbon. The acetal can be hydrolyzed under acidic conditions to regenerate the original aldehyde or ketone, allowing for selective deprotection in multi-step synthesis .

Comparison with Similar Compounds

Uniqueness: 2-Methyl Lactaldehyde Diethyl Acetal is unique due to the presence of the methyl group, which can influence its reactivity and stability compared to other acetals. This makes it particularly useful in specific synthetic applications where the methyl group can provide steric or electronic effects .

Properties

Molecular Formula

C25H42O4

Molecular Weight

406.6 g/mol

IUPAC Name

methyl (4S)-4-[(3S,5R,10S,12R,13R,14R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C25H42O4/c1-15(5-10-23(28)29-4)19-8-9-20-18-7-6-16-13-17(26)11-12-24(16,2)21(18)14-22(27)25(19,20)3/h15-22,26-27H,5-14H2,1-4H3/t15-,16+,17-,18?,19+,20+,21?,22+,24-,25+/m0/s1

InChI Key

ZHUOOEGSSFNTNP-QYWOPIHZSA-N

Isomeric SMILES

C[C@@H](CCC(=O)OC)[C@H]1CC[C@H]2[C@@]1([C@@H](CC3C2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C

Origin of Product

United States

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